(Z)-4-benzoyl-6-methoxy-3-(2-methoxypropan-2-yl)-6-methyl-1-phenylhept-2-ene-1,5-dione
Overview
Description
(Z)-4-benzoyl-6-methoxy-3-(2-methoxypropan-2-yl)-6-methyl-1-phenylhept-2-ene-1,5-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-benzoyl-6-methoxy-3-(2-methoxypropan-2-yl)-6-methyl-1-phenylhept-2-ene-1,5-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Hept-2-ene Backbone: This can be achieved through a series of aldol condensations and Michael additions.
Introduction of the Benzoyl and Methoxy Groups: These groups are introduced through Friedel-Crafts acylation and etherification reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to speed up the reactions.
Temperature and Pressure Control: Maintaining optimal conditions to ensure the reactions proceed smoothly.
Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-benzoyl-6-methoxy-3-(2-methoxypropan-2-yl)-6-methyl-1-phenylhept-2-ene-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The methoxy and benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitutions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-benzoyl-6-methoxy-3-(2-methoxypropan-2-yl)-6-methyl-1-phenylhept-2-ene-1,5-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Researchers are exploring its ability to interact with specific biological targets and pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-4-benzoyl-6-methoxy-3-(2-methoxypropan-2-yl)-6-methyl-1-phenylhept-2-ene-1,5-dione involves its interaction with specific molecular targets. These targets include enzymes and receptors that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-6-methoxy-3-(2-methoxypropan-2-yl)-6-methylhept-2-ene-1,5-dione
- 4-benzoyl-6-methoxy-3-(2-methoxypropan-2-yl)-6-methyl-1-phenylheptane-1,5-dione
Uniqueness
What sets (Z)-4-benzoyl-6-methoxy-3-(2-methoxypropan-2-yl)-6-methyl-1-phenylhept-2-ene-1,5-dione apart from similar compounds is its specific configuration and the presence of multiple functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-4-benzoyl-6-methoxy-3-(2-methoxypropan-2-yl)-6-methyl-1-phenylhept-2-ene-1,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O5/c1-25(2,30-5)20(17-21(27)18-13-9-7-10-14-18)22(24(29)26(3,4)31-6)23(28)19-15-11-8-12-16-19/h7-17,22H,1-6H3/b20-17- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTDQPLEAFDAOO-JZJYNLBNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=CC(=O)C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)C(=O)C(C)(C)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C(=C\C(=O)C1=CC=CC=C1)/C(C(=O)C2=CC=CC=C2)C(=O)C(C)(C)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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